REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](CCCC#N)[CH:2]=1.[N:12]1C=[CH:16][C:15](CCCBr)=[CH:14][CH:13]=1>>[N:1]1[CH:2]=[CH:3][C:4]([CH2:16][CH2:15][CH2:14][C:13]#[N:12])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CCCC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4-Pyridinebutanenitrile was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.1 g |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.35 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |